molecular formula C11H19NO3 B2754152 Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate CAS No. 2095396-31-7

Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate

Cat. No.: B2754152
CAS No.: 2095396-31-7
M. Wt: 213.277
InChI Key: YECDILQHQJBHKH-XHNCKOQMSA-N
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Description

Chemical Structure and Properties The compound tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate (molecular formula: C₁₁H₁₉NO₃, molecular weight: 213.28 g/mol) features a 6-oxabicyclo[3.1.0]hexane core, a bicyclic system containing an oxygen atom in the six-membered ring. The tert-butyl carbamate group is attached via a methylene linker to the bicyclic scaffold . This configuration confers steric protection to the carbamate group, enhancing stability during synthetic processes. The compound is typically obtained at 95% purity, as reported in commercial catalogs .

Stereochemical Significance
The (1R,2S,5S) stereochemistry defines the spatial arrangement of substituents, influencing reactivity and biological interactions. Such stereospecificity is critical in pharmaceutical intermediates, where enantiomeric purity often dictates efficacy .

Properties

IUPAC Name

tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-7-4-5-8-9(7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13)/t7-,8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECDILQHQJBHKH-XHNCKOQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2C1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@H]2[C@@H]1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic precursor under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in larger quantities. The use of automated systems and advanced purification techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate exhibits antimicrobial properties against various pathogens, both aerobic and anaerobic. Its unique structural characteristics enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.

Case Study: Antimicrobial Efficacy
A study demonstrated that the compound showed significant activity against common bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes.

Protective Group in Organic Synthesis

The tert-butyl group is widely recognized as an effective protective group for alcohols in organic synthesis due to its stability and ease of removal. This compound can be utilized to protect reactive alcohol functionalities during multi-step synthetic processes.

Example Reaction:
In a synthetic pathway involving alcohols, this compound can be employed to safeguard the alcohol from undesired reactions while allowing other functional groups to react.

Synthetic Versatility

The synthesis of this compound can be achieved through various methodologies, including:

  • Direct Alkylation : Utilizing alkyl halides to introduce the tert-butyl group.
  • Carbamate Formation : Reacting amines with carbonic acid derivatives to form carbamates.

These methods highlight the compound's versatility in synthetic applications.

Table 2: Synthesis Methods

MethodDescription
Direct AlkylationIntroduction of the tert-butyl group via alkyl halides
Carbamate FormationReaction of amines with carbonic acid derivatives

Interaction Studies

Studies have shown that this compound interacts with various biological macromolecules, which is crucial for understanding its mechanism of action as an antimicrobial agent.

Potential Therapeutic Applications
Given its structural properties and biological activity, this compound may serve as a scaffold for developing novel therapeutics targeting infectious diseases.

Mechanism of Action

The mechanism of action of Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epoxide-Functionalized Analogs

Thiophene-Substituted Derivatives
  • (1S,2S,5S)-2-(thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane (6a) and (1R,2S,5S)-2-(thiophen-2-yl)-6-oxabicyclo[3.1.0]hexane (6b) Structural Differences: These analogs replace the carbamate group with a thiophene ring. The methylthiophene variant (e.g., 16a and 16b in ) introduces additional steric bulk via a methyl group . Stereochemical Impact: 2D-NOESY spectroscopy revealed distinct spatial interactions: 6a showed strong NOESY correlations between thiophene and epoxide protons, while 6b exhibited weak interactions, highlighting stereochemical divergence .
Compound Substituent Key Structural Feature NOESY Correlation Strength
Target Compound tert-butyl carbamate Bicyclic oxabicyclo core N/A
6a (1S,2S,5S) Thiophene Methylthiophene, planar epoxide Strong
6b (1R,2S,5S) Thiophene Methylthiophene, distorted epoxide Weak
7-Oxo Derivatives
  • tert-butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate
    • Key Difference : Incorporates a ketone (7-oxo group) and an unsaturated ene moiety in an eight-membered bicyclic system.
    • Synthesis : Prepared via dehydroiodination of iodolactones, a route distinct from the target compound’s synthesis .

Azabicyclo Analogs

tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
  • Structural Variation : Replaces the oxygen atom in the bicyclic core with nitrogen (3-aza).
  • This analog is used in peptide-derived antiviral agents (e.g., narlaprevir intermediates) .
Compound Bicyclic Core Functional Group Application
Target Compound 6-oxabicyclo tert-butyl carbamate Synthetic intermediate
3-azabicyclo analog 3-azabicyclo tert-butyl carbamate Antiviral drug synthesis

Ester-Functionalized Derivatives

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
  • Key Difference : Substitutes the carbamate with an ethyl ester at the 3-position.
  • Reactivity : The ester group is prone to hydrolysis, unlike the stable tert-butyl carbamate. This impacts its utility in aqueous environments .

Biological Activity

Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, interaction with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C10H17N1O3C_{10}H_{17}N_{1}O_{3} and a molar mass of approximately 199.25 g/mol. Its IUPAC name is tert-butyl ((1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate, and it features a bicyclic structure that incorporates an oxabicyclo framework, contributing to its unique steric and electronic properties .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both aerobic and anaerobic bacteria, suggesting a broad spectrum of antimicrobial action. The compound's structural characteristics may enhance its interaction with bacterial cell membranes or specific metabolic pathways.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with crucial biological macromolecules such as proteins and nucleic acids, potentially disrupting their functions. This interaction could be pivotal in understanding the compound's role as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the distinct biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Obtucarbamate ASimilar carbamate structureAntimicrobial
Obtucarbamates C and DRelated structural featuresAntimicrobial
Aromadendrane-type SesquiterpenoidsBicyclic structuresVarious biological effects

Tert-butyl N-[[[1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate stands out due to its unique steric hindrance and unsaturation, which may contribute to its distinct chemical properties and potential applications in medicinal chemistry .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various settings:

  • In vitro Studies : Laboratory studies have shown that the compound effectively inhibits the growth of certain bacterial strains at low concentrations.
  • In vivo Studies : Animal model studies are ongoing to assess the therapeutic potential and safety profile of the compound when administered systemically.

Future Directions

Given its promising antimicrobial properties, further research is warranted to explore the following areas:

  • Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
  • Toxicology : Evaluating the safety and potential side effects associated with long-term use.
  • Clinical Trials : Initiating clinical trials to establish efficacy in human subjects for treating infections caused by resistant bacterial strains.

Q & A

Q. Critical Considerations :

  • Monitor reaction progress via TLC or LC-MS to avoid side products.
  • Optimize solvent systems (e.g., 1,4-dioxane or THF) to enhance yield and stereochemical fidelity .

Basic: What spectroscopic and analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR identifies protons in the bicyclic framework and tert-butyl group (e.g., δ ~1.4 ppm for tert-butyl CH3).
    • 13C NMR confirms carbonyl carbons (e.g., carbamate C=O at ~155 ppm) and quaternary carbons in the bicyclic system .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed mass within 0.5 ppm error) .
  • HPLC : Retention time consistency and peak symmetry (>95% purity) .

Data Interpretation : Compare spectral data with literature or computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities.

Advanced: How does stereochemistry at the bicyclo[3.1.0]hexane core influence reactivity and biological interactions?

Methodological Answer:

  • Epimerization Studies : Oxidation reactions (e.g., with thiophene derivatives) yield epimers (e.g., 16a and 16b in ) with distinct spatial arrangements. These epimers exhibit differential binding to biological targets due to steric and electronic effects .
  • Molecular Dynamics (MD) Simulations : Used to predict how stereochemical variations affect interactions with enzymes (e.g., SARS-CoV-2 3CLpro protease) .

Q. Experimental Design :

  • Synthesize enantiomerically pure intermediates using chiral catalysts or chromatography.
  • Test enantiomers in enzyme inhibition assays to correlate stereochemistry with IC50 values .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardize Assays : Ensure consistent enzyme concentrations (e.g., 10 nM 3CLpro) and buffer conditions (pH 7.4) across studies .
    • Control for Purity : Exclude datasets where compound purity is <95% (common in early-stage studies).
    • Structure-Activity Relationship (SAR) Modeling : Use QSAR (Quantitative SAR) to identify confounding functional groups (e.g., tert-butyl carbamoyl vs. azabicyclo substitutions) .

Case Study : Derivatives with a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold show variable inhibition of 3CLpro due to substituent positioning (IC50 ranges: 0.5–5 µM). Contradictions arise from assay pH differences or competing metal ions .

Advanced: What strategies optimize the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Profiling :
    • Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor via HPLC for decomposition products (e.g., tert-butyl cleavage).
    • Stabilize carbamate groups using electron-withdrawing substituents .
  • Lyophilization : Freeze-drying in cryoprotectants (e.g., trehalose) preserves integrity for in vivo studies .

Q. Data-Driven Approach :

  • Compare half-life (t1/2) in simulated gastric fluid (SGF) vs. intestinal fluid (SIF) to guide formulation .

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